Product packaging for 4-(Piperazin-1-yl)pyrimidin-2-amine(Cat. No.:CAS No. 59215-38-2)

4-(Piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B1320301
CAS No.: 59215-38-2
M. Wt: 179.22 g/mol
InChI Key: DWNUPEANFAMUBK-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyrimidin-2-amine is a prominent chemical scaffold in medicinal chemistry and drug discovery, valued for its versatility in interacting with a range of biological targets. Its core structure, featuring a pyrimidine ring linked to a piperazine, is frequently explored in the development of novel therapeutic agents. This compound serves as a key intermediate and pharmacophore in several active research areas. In anticancer research, derivatives built upon this scaffold have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in various cancers like breast and colorectal tumors . These inhibitors can induce p53-dependent cell cycle arrest, presenting a promising strategy for targeted cancer therapy . In infectious disease, closely related pyrimidine derivatives have shown extremely fast-killing potency against the asexual blood stages of Plasmodium falciparum , with potential as novel antimalarial agents, especially in the context of emerging artemisinin resistance . Furthermore, in neuroscience, piperazinyl-substituted pyrimidines have been identified as high-affinity ligands and antagonists for the 5-HT7 serotonin receptor, which is a target for investigating new treatments for neuropsychological disorders such as depression and schizophrenia . The compound's utility is also demonstrated in patented pharmaceutical compositions with investigated antihypertensive and diuretic activities . This product is intended for research purposes as a building block in these and other discovery programs. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N5 B1320301 4-(Piperazin-1-yl)pyrimidin-2-amine CAS No. 59215-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUPEANFAMUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974645
Record name 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-38-2
Record name 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Piperazin 1 Yl Pyrimidin 2 Amine and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine scaffold is a foundational step in the synthesis of 4-(piperazin-1-yl)pyrimidin-2-amine and related compounds. Chemists have developed a range of techniques to build this heterocyclic system, from classical cyclization reactions to modern catalyzed and microwave-assisted protocols.

Cyclization Reactions for Pyrimidine Core Formation (e.g., [3+3] Cycloaddition, [4+2] Annulation)

Cycloaddition reactions are powerful methods for constructing cyclic molecules like pyrimidine from smaller, linear fragments. These reactions are classified based on the number of atoms each component contributes to the newly formed ring.

[3+3] Cycloaddition: This strategy involves the reaction of two three-atom components. A common example is the Pinner synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this approach are continually being developed. For instance, a [3+3] cycloaddition has been used to form a pyrimidine ring from acetylacetone and urea, with the resulting product undergoing further condensation to yield (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com Another modern example involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to efficiently produce structurally significant pyrimidines. organic-chemistry.org

[4+2] Annulation: Also known as the Diels-Alder reaction, this approach combines a four-atom diene component with a two-atom dienophile. In the context of pyrimidine synthesis, this often involves inverse electron demand Diels-Alder reactions where an electron-poor diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile. A more direct approach involves the reaction of a four-atom component with a two-atom nitrile or related species. For example, a novel class of sulfonamide pyrimidine derivatives has been synthesized via a copper-catalyzed tandem reaction where intermediates undergo a [4+2] condensation to form the target pyrimidines with high yields. mdpi.com More recently, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles has been developed to construct 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
[3+3] AnnulationAmidines, Saturated KetonesCu-catalyst, 4-HO-TEMPOSubstituted PyrimidinesGood organic-chemistry.org
[3+3] CycloadditionAcetylacetone, UreaTFA, Water4,6-disubstituted PyrimidineModerate to Good mdpi.com
[4+2] Annulationα,β-Unsaturated Ketoximes, Activated NitrilesCopper catalyst2,4,6-Trisubstituted PyrimidinesGood organic-chemistry.org
[4+2] CondensationTrichloroacetonitrile, Guanidine, Sulfonyl azides, Terminal alkynesCopper catalystSulfonamide PyrimidinesUp to 87% mdpi.com

Multicomponent Reaction (MCR) Approaches to Pyrimidine Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.govacs.org The Biginelli reaction is a cornerstone MCR for pyrimidine synthesis.

Discovered by Pietro Biginelli in 1891, this reaction classically involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org This method produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. wikipedia.org The reaction mechanism is believed to proceed through an initial condensation between the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the nucleophilic addition of the ketoester enol, followed by cyclization and dehydration. organic-chemistry.org The scope of the Biginelli reaction has been expanded to include four-component variations, for example, by including methanol in the reaction to introduce a methoxy group at the 4-position of the heterocycle. biomedres.us

Table 2: Overview of Biginelli Multicomponent Reactions
No. of ComponentsReactantsCatalystProductReference
ThreeAldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis acids (e.g., HCl, Yb(OTf)₃)3,4-Dihydropyrimidin-2(1H)-ones/thiones wikipedia.orgorganic-chemistry.org
ThreeAromatic aldehydes, Ethyl cyanoacetate, Guanidine hydrochlorideAlkaline ethanol2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines nih.gov
FourMethyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, MethanolSodium hydrogen sulfateMethyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates biomedres.us

Catalyst-Mediated Pyrimidine Synthesis (e.g., Copper-Catalyzed, Iridium-Catalyzed)

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. Copper and iridium catalysts are particularly notable for their utility in pyrimidine synthesis.

Copper-Catalyzed Synthesis: Copper catalysts have proven to be versatile for constructing pyrimidine rings. One prominent method is the cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgresearchgate.net This facile and economical approach allows for the synthesis of diversely functionalized pyrimidines, where the reaction proceeds through a pathway involving the nitrile as an electrophile, leading to consecutive C-C and C-N bond formations. researchgate.netacs.org This method tolerates a wide array of functional groups that are often incompatible with other synthetic routes. organic-chemistry.org Copper catalysts are also employed in [3+3] and [4+2] annulation strategies, as mentioned previously. mdpi.comorganic-chemistry.org

Iridium-Catalyzed Synthesis: Iridium catalysts have enabled novel and sustainable MCRs for pyrimidine synthesis. A noteworthy development is the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org The alcohol components are deoxygenated during the condensation steps, while dehydrogenation leads to the aromatization of the ring. organic-chemistry.org This sustainable process, which liberates only hydrogen and water as byproducts, is efficiently catalyzed by PN5P-Ir-pincer complexes and provides access to highly decorated and unsymmetrically substituted pyrimidines with yields of up to 93%. nih.govacs.org

Table 3: Comparison of Catalyst-Mediated Pyrimidine Synthesis
Catalyst SystemReactantsKey FeaturesYieldReference
Copper (e.g., CuCl₂) / Base (e.g., NaOH)Ketones, NitrilesEconomical, broad substrate scope, tolerates many functional groupsUp to 82% organic-chemistry.org
Iridium (PN5P-Ir-pincer complex)Amidines, up to three AlcoholsSustainable (H₂ and H₂O byproducts), regioselective, multicomponentUp to 93% nih.govorganic-chemistry.org

Microwave-Assisted Synthetic Protocols for Pyrimidine Scaffold Assembly

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comnih.gov

This technology is particularly well-suited for MCRs like the Biginelli reaction. jocpr.com Microwave-assisted Biginelli reactions can often be performed under solvent-free conditions, further enhancing their "green" credentials. researchgate.net For example, dihydropyrimidinones can be efficiently synthesized from an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation using a solid acid catalyst, which can be easily recovered and reused. jocpr.com The synthesis of 2-aminodihydropyrimidines from guanidine, aldehydes, and β-dicarbonyl compounds is also significantly improved using microwave heating, offering a practical and scalable approach with short reaction times (e.g., 10 minutes) and a simple workup. organic-chemistry.org

Table 4: Microwave-Assisted Synthesis of Pyrimidine Derivatives
ReactionReactantsCatalyst/ConditionsReaction TimeYieldReference
Biginelli ReactionGuanidine hydrochloride, Aldehydes, β-Dicarbonyl compoundsEthanol, 120 °C, Microwave10 min36-91% organic-chemistry.org
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaTTSA, Solvent-free, Microwave (450 W)ShortHigh jocpr.com
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaSupported carbon material, Solvent-free, MicrowaveShortExcellent researchgate.net

Approaches for Piperazine (B1678402) Moiety Incorporation

Once the pyrimidine core is constructed, the next critical step is the introduction of the piperazine ring to form the final compound, this compound. This is typically achieved through a nucleophilic substitution reaction.

N-Alkylation Strategies for Piperazine Derivatization

N-alkylation is a fundamental process for forming C-N bonds. In the context of synthesizing piperazinyl-pyrimidines, this involves the piperazine nitrogen acting as a nucleophile to displace a leaving group on the pyrimidine ring. The most common precursor for this reaction is a halogenated pyrimidine, such as 2-amino-4-chloropyrimidine.

The reaction is a nucleophilic aromatic substitution (SNAr), where one of the nitrogen atoms of the piperazine ring attacks the electron-deficient carbon atom bearing the chlorine atom on the pyrimidine ring. This process is often facilitated by a base to neutralize the HCl generated during the reaction and is typically carried out in a polar solvent at elevated temperatures.

A significant challenge in the N-alkylation of piperazine is preventing dialkylation, where both nitrogen atoms react. To achieve monoalkylation, several strategies can be employed:

Stoichiometric Control: Using a large excess of piperazine can statistically favor the mono-substituted product.

Use of Protecting Groups: One nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen is then alkylated, followed by the removal of the protecting group. researchgate.net

In Situ Monoprotonation: By using one equivalent of piperazine and one equivalent of its dihydrochloride salt, a solution of the monoprotonated piperazine can be generated in situ. The unprotonated nitrogen remains nucleophilic, while the protonated nitrogen is deactivated, thus favoring monoalkylation. researchgate.net

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, an analogue of the target compound, has been reported via the reaction of 2-amino-4-chloropyrimidine with N-methylpiperazine under microwave irradiation. nih.gov This highlights a modern and efficient approach to this key N-alkylation step.

Table 5: Examples of N-Alkylation for Piperazine Moiety Incorporation
Pyrimidine SubstratePiperazine DerivativeConditionsProductYieldReference
2-Amino-4-chloropyrimidineN-MethylpiperazineMicrowave4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine54% nih.gov
2-Amino-4-chloropyrimidinePiperazineMicrowaveThis compound-General Method
2-Chloropyrimidine-5-carboxylateN-Boc-piperazineCoupling reactionEthyl 4-(5-(ethoxycarbonyl)pyrimidin-2-yl)piperazine-1-carboxylateHigh nih.gov
N-AcetylpiperazineAlkyl Halide (e.g., n-Butyl bromide)K₂CO₃, RefluxN-Acetyl-N'-alkylpiperazine88% researchgate.net

Reductive Amination Protocols for Piperazine Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming C-N bonds. In the context of piperazine synthesis, it involves the reaction of a dicarbonyl compound or a suitable precursor with a diamine, followed by reduction of the resulting intermediate(s). A common strategy involves the cyclization of a bis(2-haloethyl)amine, or more frequently, the reductive cyclization of precursors like dioximes.

A general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine. This intermediate then undergoes a catalytic reductive cyclization to yield the piperazine ring. This method is advantageous as it allows for the construction of piperazine rings with various substituents at both carbon and nitrogen atoms.

Key reagents in reductive amination include a variety of reducing agents, each with specific applications and advantages. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationCharacteristics
Sodium triacetoxyborohydrideSTABMild and selective, often used for reactions with aldehydes and ketones.
Sodium cyanoborohydrideNaBH₃CNEffective at slightly acidic pH, selective for imines over carbonyls.
Catalytic Hydrogenation (e.g., H₂/Pd-C)-"Green" method, effective for a wide range of substrates, but may affect other functional groups.

Coupling Reactions for Attaching Piperazine to the Pyrimidine Scaffold

Once the piperazine moiety is formed or obtained commercially, it must be attached to the pyrimidine core. This is typically achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for attaching nucleophiles to electron-deficient aromatic or heteroaromatic rings. Pyrimidine rings, being electron-deficient, are well-suited for this reaction, particularly when activated by a leaving group (like a halogen) at the C4 position. The reaction proceeds via the addition of the nucleophile (piperazine) to the pyrimidine ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

The general reaction is the displacement of a halide, typically chloride, from the C4 position of the pyrimidine ring by one of the nitrogen atoms of piperazine. This reaction is often facilitated by a base and is a common and efficient method for creating the pyrimidine-piperazine bond nih.gov. The starting material for this reaction is typically a 2-amino-4-halopyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in modern synthetic chemistry.

In the synthesis of pyrimidine-piperazine hybrids, this method involves coupling a piperazine derivative with a 4-halo-pyrimidin-2-amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While SNAr is often sufficient for activated pyrimidines, the Buchwald-Hartwig reaction provides an alternative, especially for less reactive coupling partners or when milder conditions are required.

Table 2: Comparison of Coupling Reactions

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Two-step addition-elimination process.Palladium-catalyzed cross-coupling cycle (oxidative addition, reductive elimination).
Substrate Scope Requires an electron-deficient (hetero)aromatic ring with a good leaving group.Broad scope for aryl/heteroaryl halides and amines.
Catalyst Generally does not require a metal catalyst.Requires a palladium catalyst and a phosphine ligand.
Conditions Can require elevated temperatures; often uses a base like K₂CO₃ or triethylamine.Generally milder conditions, but requires careful exclusion of air and moisture.

Targeted Synthesis of this compound

The most direct and widely employed synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

The key starting material for this synthesis is 2-amino-4-chloropyrimidine . This precursor can be synthesized from readily available materials such as isocytosine or 2,4-dichloropyrimidine guidechem.com. The synthesis typically proceeds as follows:

Reaction Setup : 2-amino-4-chloropyrimidine is dissolved in a suitable solvent, such as ethanol or n-butanol.

Addition of Piperazine : An excess of piperazine is added to the reaction mixture. Piperazine acts as both the nucleophile and often as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.

Reaction Conditions : The mixture is heated under reflux for several hours to drive the reaction to completion.

Work-up and Isolation : After the reaction is complete, the solvent is removed, and the residue is worked up, often involving an aqueous extraction to remove excess piperazine and salts. The final product is then purified, typically by recrystallization or column chromatography.

This SNAr approach is efficient due to the inherent electron deficiency of the pyrimidine ring, which is further activated by the chloro-leaving group at the C4 position, making it susceptible to nucleophilic attack by piperazine.

Derivatization Strategies for Structural Diversification of Pyrimidine-Piperazine Hybrids

The this compound scaffold is a versatile template for creating libraries of compounds for drug discovery. nih.govresearchgate.net Diversification can be achieved by modifying two primary sites: the exocyclic nitrogen of the piperazine ring and the 2-amino group of the pyrimidine ring.

Derivatization at the Piperazine N-4 Position

The free secondary amine of the piperazine moiety is the most common site for derivatization. Its nucleophilic nature allows for a wide range of chemical transformations, including:

Alkylation : Reaction with various alkyl halides (e.g., benzyl bromide, substituted alkyl chlorides) introduces diverse alkyl or arylalkyl groups.

Acylation : Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a variety of amide derivatives. For example, reaction with chloroacetyl chloride produces an intermediate that can be further reacted with other amines or nucleophiles researchgate.net.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) provides N-alkylated piperazine derivatives.

Michael Addition : The piperazine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These strategies allow for the introduction of a vast array of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are crucial for optimizing pharmacokinetic profiles. tandfonline.com

Derivatization at the Pyrimidine 2-Amino Group

While less common, the 2-amino group on the pyrimidine ring can also be a point for structural modification. Potential reactions include:

Acylation : Formation of amides by reaction with acylating agents.

Alkylation : Introduction of alkyl groups, though selectivity between the ring nitrogens and the exocyclic amino group can be a challenge.

Formation of Schiff Bases : Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

By employing these derivatization strategies, chemists can systematically explore the chemical space around the core this compound scaffold to develop analogues with improved biological activity and drug-like properties.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Piperazin 1 Yl Pyrimidin 2 Amine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum of 4-(Piperazin-1-yl)pyrimidin-2-amine reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the amine group.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The proton at position 6 (H-6) is expected to be a doublet, coupled to the proton at position 5 (H-5). Conversely, the H-5 proton will also appear as a doublet. The protons of the 2-amino group (-NH₂) will present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The piperazine ring protons exhibit a more complex pattern. Due to the chair conformation of the ring, the protons are in different chemical environments. The four protons on the carbons adjacent to the pyrimidine ring (positions 2' and 6') are chemically equivalent, as are the four protons on the carbons adjacent to the secondary amine (positions 3' and 5'). They typically appear as triplets or multiplets. The N-H proton of the piperazine ring gives rise to a broad singlet.

Based on data from analogous pyrimidine and piperazine structures, the expected chemical shifts are summarized in the table below. nih.govchemicalbook.comchemicalbook.com

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Pyrimidine H-6~8.1-8.3Doublet (d)
Pyrimidine H-5~6.5-6.7Doublet (d)
Amino (-NH₂)Variable (Broad)Singlet (s)
Piperazine H-2', H-6'~3.7-3.9Triplet (t) / Multiplet (m)
Piperazine H-3', H-5'~2.8-3.0Triplet (t) / Multiplet (m)
Piperazine N-HVariable (Broad)Singlet (s)

This table presents estimated data based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the pyrimidine carbons are found at the lower field (higher ppm) region of the spectrum due to their aromaticity and the influence of the electronegative nitrogen atoms. The carbon C-2, attached to two nitrogen atoms, is expected at a significantly downfield shift. The C-4 carbon, bonded to the piperazine nitrogen, and the C-6 carbon also appear at low field. The C-5 carbon atom will be the most shielded of the pyrimidine carbons.

The piperazine ring carbons (C-2'/C-6' and C-3'/C-5') will resonate in the aliphatic region of the spectrum. The carbons adjacent to the pyrimidine ring (C-2'/C-6') are expected to be deshielded compared to those adjacent to the secondary amine (C-3'/C-5'). rsc.orgmdpi.commdpi.com

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrimidine C-2~163-165
Pyrimidine C-4~161-163
Pyrimidine C-6~157-159
Pyrimidine C-5~105-107
Piperazine C-2', C-6'~45-47
Piperazine C-3', C-5'~43-45

This table presents estimated data based on analogous compounds. Actual experimental values may vary based on solvent and experimental conditions. rsc.orgmdpi.comresearchgate.net

The piperazine ring is not static; it undergoes conformational changes in solution, primarily a rapid "chair-to-chair" interconversion. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study these dynamics. beilstein-journals.org As the temperature is lowered, the rate of the chair interconversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to broaden and merge into a single peak. researchgate.netnih.gov Below this temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons can be resolved.

By analyzing the spectra at different temperatures, the activation energy barrier (ΔG‡) for the ring inversion can be calculated. beilstein-journals.org This provides valuable information about the conformational flexibility of the piperazine moiety within the molecule. For substituted piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. beilstein-journals.orgresearchgate.net Another dynamic process that could be studied is the restricted rotation around the C4-N1' bond connecting the pyrimidine and piperazine rings.

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. Advanced techniques are employed for definitive structural assignment. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming the connectivity of the molecule.

Furthermore, computational methods are increasingly used to aid in spectral assignment. ipb.pt The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), allows for the theoretical calculation of NMR chemical shifts. researchgate.netnih.gov By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be predicted. nih.govresearchgate.net

A strong correlation between the experimentally measured chemical shifts and the computationally predicted values provides powerful confirmation of the proposed structure. researchgate.net This method is particularly valuable for solid-state NMR, such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, where it can help assign signals and understand the effects of crystal packing on the chemical shifts.

X-ray Diffraction (XRD) and Crystallography

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction provides the absolute structure of a molecule, including precise bond lengths, bond angles, and torsional angles. Although a crystal structure for the free base of this compound is not publicly available, structures of its salts, such as 4-(pyrimidin-2-yl)piperazin-1-ium chloride and nitrate (B79036), have been reported. nih.govresearchgate.net

These studies reveal key structural features that are directly relevant to the parent molecule:

Piperazine Conformation : The piperazine ring consistently adopts a stable chair conformation. nih.gov

Ring Planarity : The pyrimidine ring is essentially planar.

Intermolecular Interactions : In the crystal lattice, the molecules are held together by a network of hydrogen bonds. For instance, in the salt structures, the protonated piperazine nitrogen and the pyrimidine nitrogens act as hydrogen bond donors and acceptors, respectively, forming chains and more complex three-dimensional networks. nih.gov

The crystallographic data for a closely related salt, 4-(pyrimidin-2-yl)piperazin-1-ium nitrate, is provided below.

Parameter Value for 4-(pyrimidin-2-yl)piperazin-1-ium nitrate nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2912 (4)
b (Å)10.9751 (6)
c (Å)13.7853 (7)
β (°)102.012 (2)
Volume (ų)1076.66 (10)
Z4

This crystallographic data provides an experimentally verified model of the core structure, confirming the connectivity and the preferred conformation of the piperazine and pyrimidine rings in the solid state.

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Computational Chemistry and Theoretical Characterization of 4 Piperazin 1 Yl Pyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for predicting the properties of molecular systems. By calculating the electron density, DFT methods can determine the optimized geometry, electronic structure, and various spectroscopic parameters of a molecule with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in the theoretical characterization of 4-(piperazin-1-yl)pyrimidin-2-amine is to determine its most stable three-dimensional conformation through geometry optimization. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the minimum energy structure. kthmcollege.ac.in This process yields precise information about bond lengths, bond angles, and dihedral angles.

While a comprehensive DFT optimization for the neutral this compound is not extensively reported in publicly available literature, experimental data from X-ray crystallography of its salts, 4-(pyrimidin-2-yl)piperazin-1-ium chloride and nitrate (B79036), provide valuable benchmarks for the core pyrimidinylpiperazine cation. nih.gov In these crystal structures, the piperazine (B1678402) ring adopts a chair conformation. nih.gov The bond length between the pyrimidine (B1678525) carbon (C1) and the piperazine nitrogen (N3) is approximately 1.37 Å in both the chloride and nitrate salts, which is consistent with values seen in similar ionic structures. nih.gov

Theoretical calculations on related pyrimidine derivatives have shown excellent concurrence between DFT-calculated structural parameters and experimental data, validating the use of these methods. researchgate.netijcce.ac.ir For instance, in a study of other pyrimidine derivatives, calculated C-N bond lengths within the pyrimidine ring were found to be in close agreement with X-ray diffraction data. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for the Cation of this compound

ParameterBond/AngleValue (Chloride Salt) nih.govValue (Nitrate Salt) nih.gov
Bond LengthC1—N3 (Å)1.373 (3)1.369 (3)
ConformationPiperazine RingDistorted ChairDistorted Chair

This data is for the protonated cation and not the neutral molecule.

The electronic structure of the molecule, including the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also elucidated through DFT. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For various pyrimidine derivatives, these energy gaps have been calculated to understand their reactivity profiles. irjweb.comwjarr.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for characterizing organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

For pyrimidine and piperazine-containing compounds, both DFT and machine learning approaches have been shown to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, often with a mean absolute error (MAE) of around 0.2-0.3 ppm for ¹H and 2.0-3.0 ppm for ¹³C compared to experimental values. researchgate.netnih.gov For example, studies on N,N'-substituted piperazines have utilized dynamic NMR characterization to understand their conformational behavior in solution. nih.gov

While specific calculated NMR shifts for this compound are not readily found in the literature, the methodology is well-established. A typical workflow would involve optimizing the geometry of the molecule and then performing GIAO-DFT calculations to obtain the theoretical chemical shifts. These predicted values can then be compared with experimentally obtained spectra for validation. mdpi.com

Table 2: Typical Accuracy of NMR Chemical Shift Prediction Methods for Related Compounds

MethodNucleusTypical Mean Absolute Error (MAE)
DFT (GIAO)¹H0.2 - 0.4 ppm researchgate.net
DFT (GIAO)¹³C~2.0 ppm researchgate.net
Machine Learning¹H~0.2 ppm researchgate.net
Machine Learning¹³C>2.0 ppm researchgate.net

Quantum Chemical Descriptors and Molecular Electrostatic Potential Surfaces

Beyond geometry and spectra, DFT calculations can provide a range of quantum chemical descriptors that quantify the electronic properties and reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. kthmcollege.ac.in These descriptors are derived from the HOMO and LUMO energies and are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mdpi.comresearchgate.net For drug-like molecules, the MEP is invaluable for understanding potential non-covalent interactions, such as hydrogen bonds, with biological targets. researchgate.netresearchgate.net In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the amino group are often identified as regions of negative potential, indicating their role as hydrogen bond acceptors. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the stability of the molecule, both in isolation and in complex with a biological target.

Conformational Landscape Exploration and Stability Analysis

Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has shown that understanding their preferred shapes is crucial for designing active compounds. nih.gov An MD simulation would typically start with the optimized geometry and simulate the molecule's movement in a solvent box (usually water) over a period of nanoseconds to microseconds. The trajectory from the simulation can then be analyzed to identify the most populated conformational states. The stability of these conformations is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit relatively small RMSD fluctuations.

Ligand-Macromolecular Target Complex Stability Analysis

A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. After predicting a binding pose using molecular docking, an MD simulation of the ligand-protein complex is performed. nih.govresearchgate.net This provides insights into how the ligand interacts with the protein's active site and how stable this interaction is over time. mdpi.com

The analysis of the MD trajectory for a complex of this compound with a hypothetical target kinase would involve several key metrics. The RMSD of the ligand within the binding pocket is calculated to assess its stability; a low and stable RMSD suggests a stable binding mode. nih.govresearchgate.net Additionally, the simulation allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, between the ligand and the protein's amino acid residues. youtube.com Studies on related pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs) have used MD simulations to confirm the stability of the docked poses and to identify key interactions responsible for binding affinity. acs.org

Table 3: Key Parameters from MD Simulation of a Ligand-Protein Complex

ParameterDescriptionIndication of Stability
Ligand RMSDRoot-Mean-Square Deviation of the ligand's atoms from the initial docked pose.Low and stable values indicate the ligand remains in its binding pocket. nih.gov
Protein RMSDRoot-Mean-Square Deviation of the protein's backbone atoms.Stable values indicate the protein structure is not significantly perturbed by the ligand. nih.gov
Hydrogen BondsNumber and duration of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds suggest strong, specific interactions. youtube.com
Binding Free EnergyCalculated using methods like MM-PBSA to estimate the strength of the ligand-protein interaction.A more negative value indicates a more favorable binding. rsc.org

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting how this compound and its analogs may bind to macromolecular targets, providing a basis for rational drug design.

Molecular docking studies have been employed to predict the binding modes and affinities of pyrimidine-piperazine derivatives with various protein targets. For instance, in studies of related 4-piperazinyl-2-aminopyrimidine derivatives, these compounds have been identified as potential dual inhibitors of Janus kinase 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3), which are implicated in certain cancers. The docking simulations for these derivatives revealed that the 2-aminopyrimidine (B69317) moiety often acts as a crucial hinge-binding motif, forming key interactions within the ATP-binding site of the kinases.

Similarly, docking studies on other derivatives have shown that the piperazine and pyrimidine rings are key for binding to the p65 subunit of NF-κB, a potential therapeutic target in breast cancer. The predicted binding energies from these studies provide a quantitative measure of the binding affinity, helping to rank potential inhibitors. For example, certain piperazine-linked pyrimidines have shown strong binding energies, suggesting a high affinity for their target.

In the context of antimicrobial research, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been docked into the active sites of microbial enzymes. These studies help in understanding the structural basis of their antimicrobial activity and guide the design of more potent agents. The docking scores from such studies are often correlated with experimentally determined biological activities.

The following table summarizes representative binding affinities and docking scores for derivatives containing the piperazine-pyrimidine scaffold with various protein targets, as reported in the literature.

Derivative ClassProtein TargetPredicted Binding Affinity / Docking ScoreReference
4-Piperazinyl-2-aminopyrimidine derivativesJAK2/FLT3IC50 values in the nanomolar range
Piperazine-linked pyrimidinesNF-κB (p65 subunit)Binding energies of -7.32 to -9.32 kcal/mol
Quinazolinone-piperazine derivativesMicrobial enzymesNot explicitly stated

This table is generated based on data from studies on derivatives of this compound.

The detailed analysis of ligand-protein interactions provides a deeper understanding of the binding mode predicted by molecular docking. For derivatives of this compound, several key interactions are consistently observed.

Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring are frequently involved in hydrogen bonding with amino acid residues in the hinge region of protein kinases. For example, in the active site of JAK2, the aminopyrimidine moiety can form hydrogen bonds with the backbone of key residues. Similarly, in studies of pyrazolopyrimidine derivatives, hydrogen bonds are crucial for their interaction with various receptors.

π-Stacking and π-Cation Interactions: The aromatic pyrimidine ring can participate in π-stacking interactions with aromatic residues such as phenylalanine or tyrosine within the binding pocket. These interactions contribute significantly to the stability of the ligand-protein complex. π-cation interactions can also occur between the protonated piperazine ring and aromatic residues.

A summary of common interactions observed in docking studies of related compounds is provided in the table below.

Interaction TypeInteracting Moiety of LigandCommon Interacting Protein ResiduesReference
Hydrogen Bonding2-aminopyrimidine, piperazine N-HHinge region residues (e.g., in kinases)
π-StackingPyrimidine ringPhenylalanine, Tyrosine, Histidine
Hydrophobic InteractionsPiperazine ring, alkyl/aryl substituentsLeucine, Valine, Isoleucine

*This table is generated based on data from studies on derivatives of 4-(piper

Molecular Interaction Mechanisms and Target Engagement of 4 Piperazin 1 Yl Pyrimidin 2 Amine

Interaction with Enzyme Active Sites

The structural framework of 4-(piperazin-1-yl)pyrimidin-2-amine allows it to interact with various enzyme active sites, leading to the modulation of their catalytic activity. These interactions are pivotal to its pharmacological effects.

ATP-Competitive Inhibition Mechanisms (e.g., Protein Kinases, Cyclin-Dependent Kinases)

Derivatives of the 2-aminopyrimidine (B69317) scaffold, a core component of this compound, are recognized as potent ATP-competitive inhibitors of protein kinases. nih.govacs.org This inhibitory action is achieved by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This mechanism is central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

Notably, compounds incorporating the 2-aminopyrimidine structure have demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govacs.org For instance, a derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor with strong activity against CDK4/CYCLIN D1. nih.gov The binding of these inhibitors to the ATP-binding site of CDKs blocks their function, leading to cell cycle arrest and apoptosis in cancer cells.

Another example is a series of (4-pyrazolyl)-2-aminopyrimidines which have been developed as potent and selective inhibitors of CDK2. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided insights into the key interactions necessary for high-affinity binding.

The table below summarizes the inhibitory activity of selected 2-aminopyrimidine derivatives against various kinases.

Compound ClassTarget Kinase(s)Inhibition MechanismReference
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinesProtein Kinase B (Akt)ATP-competitive nih.gov
8-cyclopentyl-pyrido[2,3-d]pyrimidinesCDK4/CYCLIN D1, ARK5ATP-competitive nih.gov
(4-pyrazolyl)-2-aminopyrimidinesCDK2ATP-competitive nih.gov
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4, CDK6ATP-competitive acs.org

Modulation of Enzyme-Mediated Cellular Signaling Pathways

By inhibiting protein kinases, this compound and its analogs can significantly modulate enzyme-mediated cellular signaling pathways. A prominent example is the phosphatidylinositol-3 kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is frequently dysregulated in cancer. nih.govacs.org

Inhibitors based on the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold have been shown to be potent, ATP-competitive inhibitors of Akt. nih.govacs.org By blocking Akt activity, these compounds can inhibit downstream signaling events that promote cell proliferation and survival. The modulation of the PI3K-Akt-mTOR pathway by these inhibitors has been demonstrated in cellular assays, highlighting their potential as anti-cancer agents. nih.govacs.org

Receptor Binding Profile Analysis

The versatility of the this compound structure also extends to its ability to interact with various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Histamine H3 and H4 Receptors, 5-HT7 Receptors)

The piperazine (B1678402) moiety is a common pharmacophore in ligands targeting aminergic GPCRs. nih.gov Derivatives of piperazine have shown significant affinity for histamine H3 and H4 receptors, as well as serotonin 5-HT7 receptors.

Histamine H3 and H4 Receptors: Non-imidazole piperazine derivatives have been investigated as antagonists for the histamine H3 receptor, which is involved in regulating neurotransmitter release. mdpi.comresearchgate.net Furthermore, certain piperazine-containing compounds have been identified as antagonists of the histamine H4 receptor, a key player in inflammatory processes. nih.govnih.gov For example, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine acts as an H4R antagonist. nih.govnih.gov

5-HT7 Receptors: The 5-HT7 receptor, a G-protein coupled receptor for serotonin, is involved in various central nervous system functions. nih.gov The pyridinyl-piperazine moiety is considered a key structural element for binding to 5-HT7 receptors. nih.gov Several studies have explored derivatives of piperazine as ligands for the 5-HT7 receptor, indicating the potential for compounds with the this compound scaffold to interact with this receptor. nih.govnih.govplos.org

The following table presents the binding affinities of representative piperazine derivatives at various GPCRs.

Compound/Derivative ClassTarget Receptor(s)ActivityReference(s)
2-(4-propylpiperazin-1-yl)thiazolopyridinesHistamine H3Antagonist mdpi.comresearchgate.net
1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazineHistamine H4Antagonist nih.govnih.gov
Indanone-pyridinylpiperazine series5-HT1A, 5-HT7High-affinity ligand nih.gov

Interactions with Nucleoside Transporters

Recent studies have identified compounds with a similar chemical backbone to this compound as inhibitors of human equilibrative nucleoside transporters (ENTs). polyu.edu.hknih.govresearchgate.net Specifically, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been shown to be a novel inhibitor of both ENT1 and ENT2. polyu.edu.hknih.govresearchgate.net

FPMINT and its analogs act as irreversible and non-competitive inhibitors of these transporters. polyu.edu.hk This inhibition is crucial as ENTs play a vital role in nucleotide synthesis and the regulation of adenosine signaling.

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Pyrimidin 2 Amine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Core

The pyrimidine ring is a key feature of this scaffold, often involved in critical hydrogen bonding and other interactions within the target's binding site. Modifications to this core can profoundly affect the compound's biological activity.

The position of substituents on the pyrimidine ring dictates their spatial orientation and ability to interact with specific amino acid residues in a protein's binding pocket.

Substitutions at C-4: In a study of β-glucuronidase inhibitors, a piperazinyl substituent at the C-4 position of a 2-aminopyrimidine (B69317) ring was found to be crucial for potent inhibition. The nitrogen of the piperazine (B1678402) moiety formed two hydrogen bonds with key residues Glu413 and Tyr468. mdpi.com In contrast, adding a phenyl group to this piperazine (4-phenylpiperazinyl) resulted in an inactive compound, suggesting that the hydrogen atom on the piperazine nitrogen is vital for this specific biological activity. mdpi.com

Substitutions at C-5: The C-5 position of the pyrimidine ring has also been a target for modification. In the development of dual BRD4/PLK1 inhibitors, attaching an unsubstituted phenyl ethylidene-amino moiety at the C-5 position of a pyrimidine-dione ring allowed the group to be buried deep into a pocket between the Acetyllysine and ATP binding sites. mdpi.com

Substitutions at C-6: For a series of 4-aminopyrimidine derivatives, attaching the N-substituted piperazine at the C-6 position and an N-(4-chlorophenyl)amine at the C-4 position created a different substitution pattern for investigation. molport.com

Electronic Effects: The pyrimidine ring is an electron-rich aromatic heterocycle. semanticscholar.org The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the ring system, affecting its ability to form hydrogen bonds and other electrostatic interactions. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many kinases.

Steric Hindrance: The size of substituents can create steric hindrance, either preventing the molecule from fitting into a binding site or, conversely, promoting a more favorable, conformationally restricted binding mode. In a series of inhibitors for mutant EGFR kinases, the 2,4-di(arylamino)pyrimidine core was identified as a key scaffold for maintaining activity, indicating that specific steric arrangements at these positions are favorable. nih.gov

Role of Piperazine Ring Modifications

The piperazine ring is a versatile component that can be readily modified, particularly at the N-4 nitrogen atom. nih.gov These modifications are critical for tuning the compound's affinity, selectivity, and pharmacokinetic profile.

Substituents on the distal nitrogen of the piperazine ring can extend into solvent-exposed regions or interact with specific sub-pockets of the binding site, significantly influencing binding affinity and selectivity.

Aryl and Heterocyclic Substitutions: The addition of various aryl groups to the piperazine ring has been explored extensively. In one study on inflammatory caspase inhibitors, varying the aryl substituent on the piperazine ring led to the discovery of potent, pan-selective inhibitors. nih.gov For dopamine D3 receptor ligands, it was found that the piperazine N-substitution can accommodate various substituted indole rings, and that a direct connection to the piperazine was not necessary to maintain high affinity and selectivity; linkers such as an amide or methylene group were effective. nih.gov

Impact of Linker and Substituent Type: In a series of adenosine A2A receptor inverse agonists based on a thiazolo[5,4-d]pyrimidine core, an appended phenyl or benzyl residue on the piperazine was equally tolerated. nih.gov However, a longer phenylethyl group or substitutions on the phenyl ring led to a decrease in binding activity. nih.gov Interestingly, introducing an ethylamine chain between the core and the N-phenylpiperazine moiety yielded derivatives with higher affinity. nih.gov

The following table summarizes the binding affinities of various N-substituted piperazine derivatives targeting the human A2A adenosine receptor.

Compound IDPiperazine N-SubstituenthA2A AR Binding Affinity (Ki, nM)
2 Phenyl>100
3 Benzyl58
4 Phenylethyl443
7 Ethyl-NH-Phenyl18.5
8 Ethyl-NH-(2-methoxyphenyl)12.1
11 Ethyl-NH-(4-phenyl)8.62

Data sourced from a study on thiazolo[5,4-d]pyrimidine derivatives. nih.gov

The piperazine ring typically exists in a flexible chair conformation. This flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding site, but it can also be associated with an entropic penalty upon binding.

Flexibility vs. Rigidity: To investigate the role of piperazine's flexibility, studies have replaced it with more rigid structures. In the development of anti-influenza agents based on the drug nucleozin, the flexible piperazine ring was substituted with a rigid diamine system, 2,5-diazabicyclo[2.2.1]heptane. plos.org The resulting analogs were less active, highlighting that the conformational freedom of the piperazine ring is necessary for the anti-influenza activity of nucleozin analogs. plos.org This suggests that the ability of the piperazine ring to adopt a specific conformation upon binding is a key determinant of its activity. The piperazine core's nitrogen atoms can also improve the pharmacokinetic features of drug candidates due to their appropriate pKa, which increases water solubility and bioavailability. nih.gov

Linker Region Contributions to Molecular Recognition and Binding Potency

The "linker" can refer to the direct bond between the pyrimidine C-4 and piperazine N-1, or to a chain of atoms connecting the piperazine to another functional group. The nature of this linker—its length, rigidity, and chemical functionality—is critical for correctly positioning the different parts of the molecule for optimal interaction with the target.

Linker Length and Rigidity: In the pursuit of high-affinity dopamine D3 receptor antagonists, a more rigid trans-butenyl linker between the piperazine and an aryl amide moiety was found to optimize D3 receptor affinity and D2/D3 selectivity. nih.gov This suggests that restricting the conformational flexibility of the linker can lead to a more favorable binding orientation.

Linker Type: The chemical nature of the linker is also important. For dopamine D3 receptor ligands, it was shown that heterocyclic rings did not need to be directly connected to the piperazine ring to maintain high affinity. nih.gov Linkers such as an amide or a simple methylene unit were successfully used to connect an indole ring to the piperazine, with an amide-linked compound showing high affinity and selectivity. nih.gov In another example, the exploration of SAR in HCV assembly inhibitors involved modifying the linker region between a 4-aminopiperidine core and an aryl ring using various functionalities, including amides and sulfonamides, to probe for optimal interactions. nih.gov

Correlation of Specific Structural Features with Molecular Interaction Profiles

The targeted design and synthesis of derivatives based on the 4-(piperazin-1-yl)pyrimidin-2-amine scaffold have led to the development of potent and selective inhibitors for various biological targets, most notably protein kinases and the protein-protein interaction target menin. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular interactions that govern the potency and selectivity of these compounds. The following sections detail the correlation between specific structural modifications of this scaffold and their resulting molecular interaction profiles with various targets.

Kinase Inhibitors

The 2,4-disubstituted pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The 2-amino group and the nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The piperazine moiety at the C4 position typically extends into the solvent-exposed region, providing a versatile point for modification to enhance potency and selectivity.

A series of 2,4-disubstituted pyrimidines have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. Molecular docking studies have revealed that these compounds adopt a binding mode where the 2-aminopyrimidine core forms hydrogen bonds with the hinge region of Aurora A and Aurora B. For instance, compound 12a demonstrated significant inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. The molecular docking of 12a showed that the 2-aminopyrimidine moiety forms hydrogen bonds with the hinge region residues, a characteristic interaction for this class of inhibitors.

Derivatives of 2,4-disubstituted pyrimidines have also been identified as potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis. SAR studies on a series of these compounds revealed that substitutions on the aniline ring, attached to the 2-amino position of the pyrimidine, significantly impact potency. For example, the introduction of methyl groups at the 3 and 5 positions of the aniline ring in derivative 2d led to a substantial increase in KDR inhibitory activity (IC50 = 6 nM) compared to the lead compound 1 (KDR IC50 = 105 nM) asu.edunih.gov. This enhancement is attributed to favorable hydrophobic interactions within the ATP-binding pocket of KDR.

Menin Inhibitors

More recently, the 4-(piperazin-1-yl)pyrimidine scaffold has been successfully utilized to develop irreversible inhibitors of the menin-MLL interaction, a critical driver in certain types of acute leukemia. These inhibitors were designed to form a covalent bond with a cysteine residue in the menin binding pocket, thereby achieving potent and sustained inhibition.

A notable example is compound 37 , which emerged as a selective and potent irreversible inhibitor of menin. The design of this compound involved the introduction of a reactive electrophile on the piperazine ring, which forms a covalent bond with Cys329 of menin. The 4-(piperazin-1-yl)pyrimidine core serves as the anchor, placing the reactive group in the optimal position for covalent modification. This covalent interaction leads to a prolonged anti-leukemic effect by not only blocking the menin-MLL interaction but also by reducing menin protein levels and downregulating MEN1 transcription nih.gov.

The table below summarizes the structure-activity relationships for a selection of 4-(piperazin-1-yl)pyrimidine derivatives targeting menin. The data highlights how modifications to the piperazine substituent influence the inhibitory potency.

CompoundSubstituent on PiperazineTargetIC50 (nM)Key Molecular Interactions
1Unsubstituted aniline at 2-aminoKDR105Hydrogen bonds with kinase hinge region.
2d3,5-dimethylaniline at 2-aminoKDR6Enhanced hydrophobic interactions in the ATP-binding pocket.
12aSubstituted phenyl at 2-aminoAurora A/B309/293Hydrogen bonds with kinase hinge region.
37Electrophilic group for covalent bindingMeninPotent (low nM)Covalent bond with Cys329; interactions with the menin binding pocket.

Other Targets

The versatility of the this compound scaffold extends to other targets as well. For example, certain derivatives have shown selective inhibitory activity against monoamine oxidase A (MAO-A). In a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, compounds 2j and 2m exhibited selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively researchgate.net. These findings underscore the broad therapeutic potential of this chemical scaffold and the importance of SAR studies in tailoring its activity towards specific biological targets.

Advanced Chemical Biology Applications of 4 Piperazin 1 Yl Pyrimidin 2 Amine Scaffolds

Development as Chemical Probes for Target Validation in Biological Systems

The 4-(piperazin-1-yl)pyrimidine framework has proven to be a valuable scaffold for the design and synthesis of chemical probes, which are essential tools for target validation in biological systems. These probes, often potent and selective inhibitors, allow researchers to interrogate the function of specific proteins within a cellular context.

A notable example is the development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. researchgate.netnih.gov The interaction between menin and the MLL1 protein is a critical driver in certain types of acute myeloid leukemia (AML). researchgate.netnih.gov By designing compounds based on the 4-(piperazin-1-yl)pyrimidine scaffold, researchers have created potent tools to disrupt this protein-protein interaction.

One such inhibitor, compound 37 from a recent study, emerged as a selective and potent inhibitor of MLL fusion protein-expressing leukemic cells. nih.gov This compound not only reduces menin protein levels but also downregulates MEN1 transcription, demonstrating a distinct mechanism of action. nih.gov The prolonged anti-leukemic effect and in vivo efficacy of this compound make it a valuable probe for further investigation into the menin-MLL interaction and its role in cancer. nih.gov

The development of these inhibitors showcases the utility of the 4-(piperazin-1-yl)pyrimidine scaffold in creating sophisticated chemical probes. The ability to modify this core structure allows for the fine-tuning of potency, selectivity, and mechanism of action, which are all critical aspects of a high-quality chemical probe for target validation.

Compound IDTargetBiological EffectReference
Compound 37 Menin-MLL InteractionPotent and selective inhibitor of MLL fusion protein-expressing leukemic cells; reduces menin protein levels and downregulates MEN1 transcription. nih.gov

Integration into Bioorthogonal Ligation Strategies (e.g., for Molecular Labeling)

Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. enamine.net These reactions are invaluable for molecular labeling, allowing for the visualization and tracking of biomolecules in their native environment. While the 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a versatile building block in medicinal chemistry, specific examples of its direct integration into bioorthogonal ligation strategies are not extensively documented in the current literature.

However, the structural features of this compound lend themselves to potential modification for bioorthogonal applications. The piperazine (B1678402) ring, with its secondary amine, provides a reactive handle that could be functionalized with a bioorthogonal reporter group. For instance, an azide or an alkyne group could be attached to the piperazine nitrogen, enabling participation in well-established bioorthogonal reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The general principle of bioorthogonal chemistry involves a two-step process:

A biomolecule of interest is metabolically, genetically, or chemically tagged with a bioorthogonal functional group (the reporter).

A probe molecule containing the complementary reactive group is introduced, leading to a specific covalent ligation. enamine.net

For example, a derivative of this compound functionalized with a terminal alkyne could be used to label a target protein that has been metabolically engineered to contain an azide-bearing unnatural amino acid. The subsequent "click" reaction would covalently attach the pyrimidinylpiperazine moiety to the protein, enabling its detection or the study of its interactions.

While direct applications are yet to be widely reported, the potential for incorporating the this compound scaffold into bioorthogonal labeling strategies is significant and represents an exciting avenue for future research in chemical biology.

Utilization as Privileged Molecular Building Blocks for Complex Organic Architectures

In medicinal chemistry, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple, unrelated biological targets. The this compound core can be considered a privileged building block, as its constituent parts—piperazine and pyrimidine (B1678525)—are frequently found in a wide array of biologically active compounds. mdpi.comlifechemicals.com

The piperazine moiety is present in over 100 FDA-approved drugs and is known to favorably modulate pharmacokinetic properties. enamine.net Similarly, the pyrimidine ring is a fundamental component of nucleobases and is a common feature in many synthetic pharmaceuticals. The combination of these two privileged structures in a single scaffold provides a versatile starting point for the synthesis of complex organic architectures with a high likelihood of biological activity.

For instance, the N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine scaffold, a derivative of the core structure, has been utilized for the synthesis of inhibitors of the Bcr-Abl protein, a key target in the treatment of chronic myeloid leukemia. This highlights the utility of the pyrimidin-2-amine portion of the molecule as a foundational element in inhibitor design.

The modular nature of the this compound scaffold allows for the systematic exploration of chemical space. The piperazine ring can be substituted at the 4-position, while the pyrimidine ring offers multiple sites for modification. This enables the creation of large libraries of diverse compounds, facilitating the discovery of novel therapeutics and chemical probes. The inherent drug-like properties of this scaffold make it an attractive and efficient building block for the construction of complex and biologically relevant molecules.

Design of Bioisosteres for Functional Group Mimicry in Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. ufrj.brpatsnap.com This strategy is employed to enhance potency, improve pharmacokinetic properties, and reduce toxicity. The this compound scaffold and its components are frequently involved in bioisosteric design, particularly in the development of kinase inhibitors.

The piperazine ring itself is often used as a bioisostere for other cyclic diamines or as a linker to orient functional groups in a desired spatial arrangement. nih.govnih.gov Its ability to engage in hydrogen bonding and its conformational flexibility make it a versatile replacement for other structural motifs.

Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic or heteroaromatic systems. In the context of kinase inhibitors, the aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for the potency of many kinase inhibitors. The this compound scaffold can therefore be used in the design of bioisosteres for existing kinase inhibitors, aiming to improve selectivity or overcome resistance.

For example, in the design of Aurora kinase inhibitors, a bioisosteric approach was applied to optimize the core scaffold, leading to the identification of potent dual inhibitors. While not directly involving the this compound, this demonstrates the principle of using bioisosterism in the design of pyrimidine-based kinase inhibitors.

The strategic application of bioisosteric replacements involving the piperazinylpyrimidine scaffold allows medicinal chemists to fine-tune the properties of a lead compound, ultimately leading to the development of safer and more effective drugs. The inherent versatility of this scaffold in bioisosteric design underscores its importance in contemporary drug discovery.

Original Functional Group/ScaffoldBioisosteric ReplacementRationale
Other cyclic diaminesPiperazineModulate pKa, improve solubility, alter conformational properties.
Phenyl ring or other heteroaromaticsPyrimidine ringIntroduce hydrogen bonding capabilities (hinge-binding in kinases), modify electronic properties.
Amide group1,2,3-Triazole (in derivatives)Improve metabolic stability, maintain similar spatial orientation of substituents.

Future Research Perspectives in 4 Piperazin 1 Yl Pyrimidin 2 Amine Chemical Space

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes to 4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives is a cornerstone of future research. Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that can be costly and generate significant waste. Modern synthetic chemistry offers a toolkit of innovative approaches to address these challenges.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For pyrimidine (B1678525) derivatives, this includes the use of microwave-assisted synthesis and solvent-free reaction conditions, which can significantly reduce reaction times and energy consumption. drugbank.com Techniques like ball milling, a form of mechanochemistry, offer a solvent-free method for organic reactions. drugbank.com Furthermore, the use of safer and more sustainable catalysts is a key aspect of green synthesis. drugbank.com

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing. This technology offers enhanced control over reaction parameters, improved safety, and greater scalability. nih.govcaymanchem.comwikipedia.org The synthesis of pyrimidine and piperazine-containing active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for the efficient production of this compound. nih.govcaymanchem.comwikipedia.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalytic methods, such as the use of lipases for amidation reactions, are being explored for the synthesis of pyrazine and piperazine (B1678402) derivatives. researchgate.netcymitquimica.com These enzymatic processes operate under mild conditions and can lead to the formation of enantiomerically pure products, which is crucial for the development of specific molecular probes and therapeutics. researchgate.netcymitquimica.com

Synthetic ApproachKey AdvantagesPotential Application to this compound
Green Chemistry Reduced waste, lower energy consumption, use of safer reagents.Microwave-assisted condensation of guanidine with a suitable pyrimidine precursor; solvent-free synthesis.
Flow Chemistry Enhanced safety, scalability, and precise control over reaction conditions.Continuous production with in-line purification, minimizing manual handling of intermediates.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzymatic amination or coupling reactions to form the core structure with high stereoselectivity.

Advanced Characterization of Dynamic Molecular States and Conformational Transitions

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is critical for elucidating its structure-activity relationships. Future research will increasingly rely on sophisticated analytical techniques to probe the molecule's conformational landscape and intermolecular interactions.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR is a powerful tool for studying conformational changes that occur on the NMR timescale. For molecules containing a piperazine ring, dynamic NMR can be used to investigate ring inversion and the rotation around single bonds, which can lead to the existence of different conformers in solution. nih.govresearchgate.netresearchgate.net These studies can provide valuable information on the energy barriers between different conformational states.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of salts of the closely related 1-(pyrimidin-2-yl)piperazine have been determined, revealing a chair conformation for the piperazine ring. drugbank.com Future work should focus on obtaining the crystal structure of the parent this compound to understand its packing and hydrogen bonding networks.

Advanced Spectroscopic Techniques: The application of advanced spectroscopic methods, such as single-molecule spectroscopy, could provide unprecedented insights into the dynamic behavior of individual this compound molecules. These techniques can reveal transient conformational states and dynamic processes that are averaged out in bulk measurements.

Characterization TechniqueInformation GainedRelevance to this compound
Dynamic NMR Conformational dynamics, rotational barriers, equilibrium between conformers.Understanding the flexibility of the piperazine ring and its impact on receptor binding.
X-ray Crystallography Solid-state conformation, intermolecular interactions, packing arrangements.Providing a static picture of the molecule's preferred conformation and its hydrogen bonding capabilities.
Single-Molecule Spectroscopy Probing the dynamics of individual molecules, identifying rare conformational states.Revealing transient states that may be important for biological activity.

Refined Computational Modeling for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the this compound scaffold, refined computational models can guide the design of new molecules with enhanced properties and predict their behavior.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to correlate the three-dimensional properties of molecules with their biological activity. wikipedia.orgresearchgate.net For piperazinyl-pyrimidine derivatives, 3D-QSAR models have been successfully developed to predict their potency as enzyme inhibitors. wikipedia.orgresearchgate.net These models can identify key structural features that are important for activity and guide the design of new, more potent analogs.

Molecular Docking and Dynamics Simulations: Molecular docking is used to predict the binding mode of a small molecule to a biological target. researchgate.net This information is crucial for understanding the molecular basis of activity and for designing molecules with improved binding affinity. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time and to investigate the conformational changes that occur upon binding. researchgate.net

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups that are required for biological activity. bldpharm.com These models can be used to screen virtual libraries for new compounds with the desired activity and to guide the design of new molecules that fit the pharmacophore.

Computational MethodApplicationPredictive Power for this compound
3D-QSAR Correlating molecular properties with biological activity.Predicting the activity of new derivatives and identifying key structural features for optimization.
Molecular Docking Predicting the binding mode of a molecule to a target protein.Guiding the design of molecules with improved affinity and selectivity for a specific target.
Molecular Dynamics Simulating the dynamic behavior of a molecule and its complex with a target.Assessing the stability of ligand-protein interactions and understanding conformational flexibility.
Pharmacophore Modeling Identifying the key features required for biological activity.Facilitating the discovery of novel compounds with similar activity profiles.

Expanding the Repertoire of Molecular Targets for Fundamental Interaction Studies

While some biological targets of piperazinyl-pyrimidine derivatives have been identified, a vast landscape of potential molecular interactions remains to be explored. Future research will focus on expanding the known targets of this compound to better understand its fundamental biological activities and to identify new therapeutic opportunities.

Menin-MLL Interaction: A series of 4-(piperazin-1-yl)pyrimidines has been designed as irreversible inhibitors of the menin-MLL interaction, which is a potential therapeutic strategy for certain types of leukemia. nih.govresearchgate.net Further studies are needed to explore the potential of this compound and its derivatives as modulators of this protein-protein interaction.

Monoamine Oxidase (MAO): Derivatives of 1-(2-pyrimidin-2-yl)piperazine have been shown to be selective inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. researchgate.net This suggests that this compound could also interact with MAOs, and this warrants further investigation.

Adrenergic and Serotonergic Receptors: The closely related compound 1-(2-pyrimidinyl)piperazine is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. wikipedia.org Given the structural similarity, it is plausible that this compound may also interact with these and other G-protein coupled receptors.

Equilibrative Nucleoside Transporters (ENTs): A derivative of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine has been identified as a novel inhibitor of ENTs, which are involved in nucleoside transport across cell membranes. frontiersin.org This finding opens up the possibility that the this compound scaffold could be a valuable starting point for the development of new ENT inhibitors.

Molecular Target ClassKnown Interactions of Related CompoundsPotential for this compound
Protein-Protein Interactions Inhibition of the Menin-MLL complex. nih.govresearchgate.netPotential to modulate other protein-protein interactions involved in disease.
Enzymes Inhibition of Monoamine Oxidase A (MAO-A). researchgate.netExploration of inhibitory activity against a broader range of enzymes.
G-Protein Coupled Receptors Antagonism of α2-adrenergic receptors and partial agonism of 5-HT1A receptors. wikipedia.orgScreening against a wide panel of GPCRs to identify new targets.
Transporters Inhibition of Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgInvestigation of interactions with other membrane transport proteins.

Q & A

Q. What are the standard synthetic routes for 4-(Piperazin-1-yl)pyrimidin-2-amine, and how are intermediates characterized?

Methodological Answer: A common approach involves nucleophilic substitution between pyrimidin-2-amine derivatives and piperazine. For example, refluxing 1-amino-4-methylpiperazine with a pyrimidine precursor (e.g., halogenated pyrimidine) in ethanol or DMF for 12 hours under anhydrous conditions yields the target compound. Intermediates are purified via column chromatography (eluent: chloroform/methanol, 3:1 v/v) and crystallized from diethyl ether . Structural confirmation of intermediates is achieved using mass spectrometry (MS; e.g., ESI+ m/z 198 [M + H]+) and 1^1H NMR (e.g., δ 8.60 ppm for aromatic protons) .

Q. How is purification optimized for this compound to ensure high purity for biological assays?

Methodological Answer: After synthesis, the crude product is subjected to column chromatography with a gradient elution system (e.g., chloroform:methanol ratios from 10:1 to 3:1). Final purification may involve recrystallization using solvents like diethyl ether or ethanol. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by 1^1H NMR integration for absence of residual solvents .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • MS (ESI+): Determines molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
  • 1^1H NMR: Assigns proton environments (e.g., aromatic protons at δ 7.11–8.62 ppm, piperazine protons at δ 2.75–3.73 ppm) .
  • X-ray crystallography: Resolves 3D structure, as demonstrated for related pyrimidine derivatives (e.g., bond angles and torsion angles reported in Acta Crystallographica) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in multi-step syntheses?

Methodological Answer:

  • Temperature control: Use microwave-assisted synthesis to reduce reaction time (e.g., 140°C for 8 hours vs. conventional 12-hour reflux) .
  • Catalyst screening: Test bases like triethylamine (TEA) or DBU to enhance nucleophilic substitution efficiency .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Real-time monitoring: Employ LC-MS to track reaction progress and identify by-products early .

Q. How should researchers address contradictions in spectral data (e.g., unexpected 1^11H NMR shifts or MS fragmentation patterns)?

Methodological Answer:

  • Isomeric analysis: Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm stereochemistry .
  • High-resolution MS (HRMS): Resolve ambiguities in molecular formula (e.g., distinguishing [M + H]+ from adducts) .
  • Computational validation: Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. What computational strategies are effective in designing this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity data to guide synthesis .
  • Reaction pathway simulation: Use quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic routes and transition states .

Q. How can researchers mitigate challenges in synthesizing chiral or sterically hindered derivatives?

Methodological Answer:

  • Chiral resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Asymmetric catalysis: Utilize palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Protecting groups: Introduce tert-butoxycarbonyl (Boc) groups to piperazine nitrogen to prevent undesired side reactions during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.